1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
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Overview
Description
1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea typically involves the reaction of 2-methylphenyl isocyanate with a suitable amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Common reagents used in this synthesis include organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by the final coupling reaction to form the urea derivative. The reaction conditions are optimized to achieve high yield and purity, with considerations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
- 1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Uniqueness
1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-5-2-3-6-15(14)19-16(21)18-13-17(7-4-8-17)20-9-11-22-12-10-20/h2-3,5-6H,4,7-13H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRWVIXYBVNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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